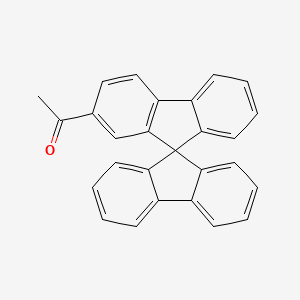

2-Acetyl-9,9'-spirobifluorene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H18O |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

1-(9,9'-spirobi[fluorene]-2-yl)ethanone |

InChI |

InChI=1S/C27H18O/c1-17(28)18-14-15-22-21-10-4-7-13-25(21)27(26(22)16-18)23-11-5-2-8-19(23)20-9-3-6-12-24(20)27/h2-16H,1H3 |

InChI Key |

QSLZVYDDSITJLI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Acetyl 9,9 Spirobifluorene

Primary Synthetic Route: Friedel-Crafts Acylation of 9,9'-Spirobifluorene

The most common and direct method for the synthesis of 2-Acetyl-9,9'-spirobifluorene is the Friedel-Crafts acylation of the 9,9'-spirobifluorene backbone. smolecule.com This electrophilic aromatic substitution reaction introduces an acetyl group onto one of the fluorene (B118485) moieties.

Reaction Conditions and Catalysis

The Friedel-Crafts acylation of 9,9'-spirobifluorene is typically carried out by reacting it with acetyl chloride in the presence of a Lewis acid catalyst. smolecule.com Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation. The reaction is generally performed under inert atmospheric conditions to prevent the deactivation of the catalyst by moisture.

The mechanism involves the activation of acetyl chloride by the Lewis acid, forming a highly reactive acylium ion. This electrophile then attacks the electron-rich aromatic rings of the 9,9'-spirobifluorene. Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required. wikipedia.orgorganic-chemistry.org The final product is obtained after an aqueous workup to decompose the complex. wikipedia.org

Recent studies have also investigated alternative catalysts. Triflic acid has been explored as a Brønsted superacid catalyst. smolecule.com Additionally, trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been shown to be a highly effective reagent for promoting acylation, often requiring only catalytic amounts. smolecule.com

Introduction of Electronic and Steric Modifications

The Friedel-Crafts acylation allows for the introduction of various acyl groups, not limited to the acetyl group, by using different acyl chlorides or anhydrides. This versatility enables the synthesis of a wide range of derivatives with tailored electronic and steric properties. The introduction of an acetyl group, for instance, provides a reactive site for further chemical transformations, such as oxidation or reduction. smolecule.com The presence of the acetyl group also influences the solubility and electronic characteristics of the spirobifluorene scaffold. smolecule.com

Regioselectivity and Yield Optimization Considerations

A key aspect of the Friedel-Crafts acylation of 9,9'-spirobifluorene is controlling the position of substitution. The electron-rich nature of the fluorene rings directs the electrophilic attack, with the 2-position being the most favored site for acylation, leading to regioselectivity often exceeding 85%. smolecule.com

Several factors influence the yield and regioselectivity of the reaction. The stoichiometric ratio of the reactants is crucial; an optimal ratio of acetyl chloride to 9,9'-spirobifluorene is reported to be around 1.2:1 to minimize side reactions. smolecule.com The amount of catalyst is also critical, as excess catalyst can lead to over-acylation, resulting in di- or poly-acylated products. smolecule.com For instance, the synthesis of 2,2'-diacetyl-9,9'-spirobifluorene (B1625165) is achieved by using a higher equivalence of acetyl chloride and AlCl₃.

Reaction temperature is another important parameter to control, with temperatures typically maintained between 0°C and 25°C to prevent the formation of undesired byproducts. smolecule.com The choice of solvent also plays a role; dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are commonly used for AlCl₃-catalyzed reactions, while low-polarity solvents like toluene (B28343) are beneficial for Tf₂O-mediated reactions. smolecule.com

| Parameter | Condition | Effect on Synthesis |

| Catalyst | AlCl₃ (stoichiometric) | Standard, effective but requires stoichiometric amounts. |

| Tf₂O (catalytic) | Highly electrophilic, requires smaller amounts. | |

| Reactant Ratio | Acetyl chloride:Spiro[fluorene-9,9'-fluorene] (1.2:1) | Optimal for mono-acetylation, minimizes over-acylation. |

| Temperature | 0°C - 25°C | Minimizes side reactions and byproduct formation. |

| Solvent | Dichloromethane, 1,2-dichloroethane | Suitable for AlCl₃-catalyzed reactions. |

| Toluene | Beneficial for Tf₂O-mediated reactions. |

Precursor Synthesis of the 9,9'-Spirobifluorene Core

The synthesis of the 9,9'-spirobifluorene core is a prerequisite for the subsequent Friedel-Crafts acylation. This is typically achieved through a multi-step process starting from biphenyl (B1667301) derivatives. clockss.orgnih.gov

Generation of 2-Iodobiphenyl (B1664525) Derivatives

An efficient route to the spirobifluorene core often begins with the synthesis of 2-iodobiphenyl or its derivatives. nih.govnih.gov One method involves the Sandmeyer iodination of biphenyl derivatives. Alternatively, more direct and efficient methods that avoid the sometimes troublesome iodination of 9,9'-spirobifluorene itself or the Sandmeyer reaction of 2-amino-9,9'-spirobifluorene have been developed. nih.gov A cost-effective approach utilizes o-bromohalobenzenes as starting materials. google.com

Grignard Reaction for Fluorenol Formation

The next key step is the formation of a 9-(biphenyl-2-yl)fluoren-9-ol intermediate. This is accomplished through a Grignard reaction. clockss.orgthieme-connect.com A Grignard reagent is prepared from a 2-halobiphenyl, such as 2-bromobiphenyl (B48390) or 2-iodobiphenyl, by reacting it with magnesium metal in a suitable solvent like tetrahydrofuran (B95107) (THF). clockss.orgiastate.edu This organometallic reagent is then reacted with fluorenone. clockss.orgossila.com The nucleophilic Grignard reagent adds to the carbonyl carbon of fluorenone to form the tertiary alcohol, 9-(biphenyl-2-yl)fluoren-9-ol, after an aqueous workup. clockss.orgiastate.edu

The final step to form the 9,9'-spirobifluorene core is an acid-catalyzed intramolecular cyclization, specifically an electrophilic aromatic substitution, of the fluorenol intermediate. clockss.orgthieme-connect.com This is often achieved using a mixture of a strong acid, such as hydrochloric acid, in a solvent like glacial acetic acid. clockss.org This acid-mediated dehydration and subsequent ring-closure yields the characteristic spiro-fused ring system of 9,9'-spirobifluorene.

| Precursor | Reagent 1 | Reagent 2 | Intermediate | Final Product |

| 2-Bromobiphenyl | Mg | Fluorenone | 9-(Biphenyl-2-yl)fluoren-9-ol | 9,9'-Spirobifluorene |

| o-Bromohalobenzene | Phenylmagnesium bromide | Bromofluorenone | Bromo-substituted fluorenol | Bromo-9,9'-spirobifluorene |

Acid-Mediated Cyclization for Spirobifluorene Scaffold

A key step in the synthesis of the 9,9'-spirobifluorene framework is an acid-mediated intramolecular electrophilic aromatic substitution. nih.gov This reaction typically involves the treatment of a precursor, such as 9-(2'-biphenyl)-9-fluorenol, with a strong acid. clockss.orgnih.gov The acidic conditions facilitate the cyclization to form the spiro center. clockss.orgnih.gov Methane (B114726) sulfonic acid is an effective catalyst for this transformation. nih.gov This method has also been applied to the synthesis of substituted spirobifluorenes, including those with bromo-functionalization. nih.gov The reaction of a bis-biphenyl methanone (B1245722) with methane sulfonic acid can lead to the formation of the spirobifluorene core through a double intramolecular electrophilic aromatic substitution. nih.gov

Following the formation of the spirobifluorene backbone, a Friedel-Crafts acylation is commonly employed to introduce the acetyl group at the 2-position. clockss.orgnih.govresearchgate.net This reaction typically uses acetyl chloride and a Lewis acid catalyst like aluminum chloride. smolecule.com The reaction can also produce the 2,2'-diacetylated product as a major byproduct. clockss.org

Chemical Transformations and Derivatization Strategies

The acetyl group on the spirobifluorene scaffold provides a reactive site for various chemical transformations, enabling the synthesis of a wide range of derivatives.

Electrochemical Reduction and Anion Radical Formation

The electrochemical behavior of this compound has been a subject of detailed investigation, particularly its reduction pathways. smolecule.comrsc.org

Cyclic voltammetry studies performed in aprotic solvents, such as dimethylformamide (DMF), have provided significant insights into the electrochemical reduction of this compound. smolecule.comrsc.orgresearchgate.net In these studies, the compound exhibits a quasi-reversible one-electron reduction process. smolecule.comrsc.orgrsc.org The apparent standard potential for this reduction to the anion radical is approximately -1.77 V versus a saturated calomel (B162337) electrode (SCE). rsc.orgresearchgate.netrsc.org The use of a glassy carbon electrode is common in these experiments. rsc.orgresearchgate.net The electrochemical reversibility of the initial reduction step is a key characteristic observed in these studies. smolecule.comrsc.org

| Compound | Solvent System | Reduction Potential (E°) vs. SCE | Reversibility |

| This compound | DMF-Et₄NClO₄ (0.1 mol dm⁻³) | -1.77 V | Quasi-reversible |

| 2,2'-Diacetyl-9,9'-spirobifluorene | DMF-Et₄NClO₄ (0.1 mol dm⁻³) | -1.75 V | Quasi-reversible |

Data sourced from multiple studies. rsc.orgresearchgate.netrsc.org

The initial one-electron reduction of this compound in aprotic media leads to the formation of a remarkably persistent anion radical. rsc.orgresearchgate.netrsc.org This stability is a notable feature of the spirobifluorene system. researchgate.net Further reduction can lead to the formation of a dianion diradical, particularly in related di-substituted compounds like 2,2'-diacetyl-9,9'-spirobifluorene, which shows a second reversible reduction at approximately -1.90 V vs. SCE. researchgate.netresearchgate.net

Preparative electrolysis of this compound in the presence of a proton source, such as acetic acid, leads to a proton-coupled electron transfer (PCET) process. smolecule.comrsc.org This process facilitates the formation of both a simple alcohol derivative and diastereoisomeric pinacols (diols). rsc.orgresearchgate.netrsc.org The reductive dimerization of the initially formed anion radicals results in the creation of a new carbon-carbon bond, yielding the pinacol (B44631) products. smolecule.com The stereochemical outcome of this coupling provides insights into the mechanisms of electrochemical C-C bond formation. smolecule.com The diastereomeric excess for the pinacol products has been evaluated, showing only a slight preference for the (±) compound. rsc.orgrsc.org

The distribution of products from the electrochemical reduction of this compound is significantly influenced by the reaction conditions, particularly the presence and nature of proton donors and the solvent system. smolecule.comrsc.org

In the presence of an excess of a proton donor like acetic acid, the protonation of the anion radical competes with the dimerization pathway. smolecule.comrsc.orgresearchgate.net This leads to the formation of the corresponding alcohol alongside the pinacol diols. rsc.orgresearchgate.net The addition of a proton donor causes the initially reversible reduction peak in the cyclic voltammogram to become irreversible. rsc.org The choice of aprotic solvent, such as dimethylformamide, is crucial as it effectively solvates the starting material and the electrochemically generated intermediates, thereby facilitating the different reaction pathways. smolecule.com The concentration of the supporting electrolyte, typically tetraethylammonium (B1195904) perchlorate, is also a key parameter in these electrolyses. smolecule.comrsc.orgresearchgate.net

| Condition | Products |

| Preparative electrolysis in DMF with excess acetic acid | Alcohol derivative, Diastereoisomeric pinacols |

Table based on findings from preparative electrolysis experiments. rsc.orgresearchgate.netrsc.org

Stereoselective Diol Synthesis via Proton-Coupled Electron Transfer.

Oxidative Pathways to Carboxylic Acid Derivatives

The acetyl group of this compound can be oxidized to yield the corresponding carboxylic acid. smolecule.com This transformation is a fundamental step in modifying the electronic properties of the spirobifluorene moiety, converting the electron-withdrawing acetyl group into a similarly electron-withdrawing but structurally distinct carboxyl group. The resulting carboxylic acid can serve as a key intermediate for further functionalization, such as esterification or amidation, expanding the synthetic utility of the spirobifluorene platform. The oxidation of acetyl groups to carboxylic acids is a well-established transformation in organic chemistry and can be achieved using various oxidizing agents.

In a related context, the oxidative ring-opening of multinuclear aromatics, which can be seen as a more drastic oxidative process, often proceeds through the formation of carboxylic acid intermediates. acs.orgualberta.ca For instance, the decomposition of biphenyl-2-carboxylic acid, a structurally related compound, involves processes like decarboxylation and dehydration to form fluorenone. acs.org This highlights the potential subsequent reactions of the carboxylic acid derivative of this compound under certain conditions.

Friedländer Condensation for N-Heterocycle Formation

The Friedländer annulation is a powerful method for synthesizing quinolines and other N-heterocycles. In the context of this compound, this reaction provides a direct route to attach heterocyclic rings to the spirobifluorene core. The reaction involves the condensation of the acetyl group of this compound with an o-aminoaryl aldehyde or ketone, typically catalyzed by acid or base.

Research has demonstrated the successful synthesis of a series of 9,9'-spirobifluorene-derived N-heterocycles through the Friedländer condensation of this compound with various o-aminoaldehydes. clockss.orgresearchgate.net These reactions generally proceed in good yields, ranging from 74-88%. clockss.org This methodology has also been extended to 2,2'-diacetyl-9,9'-spirobifluorene to create polymers and other complex structures. nycu.edu.twresearchgate.net The resulting spirobifluorene-based heterocycles exhibit interesting photophysical properties, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). clockss.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product Type | Yield (%) | Reference |

| This compound | o-aminoaldehydes | 9,9'-Spirobifluorene-derived N-heterocycles | 74-88 | clockss.org |

| 2,2'-Diacetyl-9,9'-spirobifluorene | Bis(o-aminoketone) | Polyquinolines with spirobifluorene units | - | nycu.edu.tw |

| 2,2'-Diacetyl-9,9'-spirodifluorene | o-aminoarenecarbaldehydes | 2,2'-Di(heteroaryl)-9,9'-spirobifluorenes | - | researchgate.net |

Condensation Reactions with Ninhydrin (B49086) and Hydrazine (B178648) Hydrate (B1144303) for Diaza-Analogues

A notable synthetic application of this compound is its use as a template for the construction of diaza-analogues of fluorenone and spirobifluorene. clockss.org This transformation is accomplished through a condensation reaction with ninhydrin, followed by the addition of hydrazine hydrate. clockss.org

The process involves heating a solution of this compound and ninhydrin in glacial acetic acid. clockss.org After this initial condensation, hydrazine hydrate is added to the cooled mixture to complete the formation of the diaza-analogue. clockss.org This method has been reported to produce the desired product in a 70% yield. clockss.org A similar procedure using 2,7-diacetyl-9,9'-spirobifluorene has also been described, yielding a diaza-analogue with a 73.8% yield. clockss.org This synthetic route is considered quite general and allows for the creation of a variety of diazafluorenones, which can serve as precursors for more complex heterocycle-fused spirobifluorene compounds. clockss.org

| Starting Material | Reagents | Product | Yield (%) | Reference |

| This compound | Ninhydrin, Hydrazine Hydrate, Acetic Acid | Diaza-analogue of spirobifluorene | 70 | clockss.org |

| 2,7-Diacetyl-9,9'-spirobifluorene | Ninhydrin, Hydrazine Hydrate, Acetic Acid | Diaza-analogue of spirobifluorene | 73.8 | clockss.org |

Baeyer–Villiger Oxidation and Subsequent Saponification

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, using a peroxyacid or peroxide as the oxidant. wikipedia.orgalfa-chemistry.com This reaction has been applied to acetyl derivatives of 9,9'-spirobifluorene to introduce ester functionalities.

Specifically, 2,2'-diacetyl-9,9'-spirobifluorene can undergo a Baeyer-Villiger oxidation to form the corresponding diacetate derivative. nih.gov This is a key step in a multi-step synthesis of 2,2'-dihydroxy-9,9'-spirobifluorene. nih.gov Following the oxidation, saponification of the resulting ester groups yields the target diol. nih.gov This synthetic sequence, starting from a Friedel-Crafts acylation to introduce the acetyl groups, followed by Baeyer-Villiger oxidation and then saponification, demonstrates a versatile strategy for functionalizing the spirobifluorene core. nih.gov

| Starting Material | Reaction | Intermediate/Product | Reference |

| 2,2'-Diacetyl-9,9'-spirobifluorene | Baeyer-Villiger Oxidation | Racemic 2,2'-diacetoxy-9,9'-spirobifluorene | nih.gov |

| Racemic 2,2'-diacetoxy-9,9'-spirobifluorene | Saponification | (rac)-2,2'-dihydroxy-9,9'-spirobifluorene | nih.gov |

Suzuki Cross-Coupling for Extended Functionalization

The Suzuki cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nobelprize.orglibretexts.orgorganic-chemistry.org This reaction allows for the extension of the π-conjugated system of this compound derivatives by introducing new aryl or vinyl groups.

To utilize the Suzuki coupling, the this compound must first be converted into a suitable coupling partner, such as a halide or triflate. For example, a dihydroxy-spirobifluorene derivative, which can be synthesized from the diacetyl precursor via Baeyer-Villiger oxidation and saponification, can be converted to a ditriflate. nih.gov This ditriflate can then react with a boronic acid ester, such as a 4-pyridylboronic acid ester, in a Suzuki cross-coupling reaction to yield the desired bis(pyridine) ligand. nih.gov This approach highlights the modularity of spirobifluorene synthesis, where different reaction types are combined to build complex molecular architectures.

| Spirobifluorene Derivative | Coupling Partner | Product | Reference |

| (rac)-2,2'-ditriflate-9,9'-spirobifluorene | 4-Pyridylboronic acid pinacol ester | (rac)-bis(pyridine) spirobifluorene ligand | nih.gov |

Metal-Halogen Exchange and Electrophilic Cyclization for Substituted Spirobifluorenes

The synthesis of specifically substituted 9,9'-spirobifluorenes can be achieved through a sequence involving a metal-halogen exchange followed by an electrophilic cyclization. nih.govacs.org This method is particularly useful for creating asymmetrically substituted spirobifluorene scaffolds.

A typical synthetic approach begins with a metal-halogen exchange reaction of a 2-iodobiphenyl derivative. nih.govacs.org This is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, often an organolithium or Grignard reagent. wikipedia.org This newly formed nucleophilic species then reacts with a substituted fluoren-9-one to produce a tertiary carbinol intermediate. nih.govacs.org The final spirocyclic structure is then formed through an acid-mediated electrophilic cyclization of this carbinol. nih.govacs.org This pathway allows for the controlled construction of the spirobifluorene core with predefined substituents at various positions, which is crucial for tuning the properties of the final molecule for specific applications, such as molecular tripods for surface deposition. nih.gov

| Key Steps | Description | Reference |

| Metal-Halogen Exchange | Reaction of a 2-iodobiphenyl derivative to form a nucleophilic organometallic reagent. | nih.govacs.org |

| Nucleophilic Addition | Reaction of the organometallic reagent with a 2,7-disubstituted fluoren-9-one to form a tertiary carbinol. | nih.govacs.org |

| Electrophilic Cyclization | Acid-mediated ring closure of the carbinol to form the 9,9'-spirobifluorene scaffold. | nih.govacs.org |

Advanced Characterization and Spectroscopic Investigations for 2 Acetyl 9,9 Spirobifluorene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of spirobifluorene derivatives, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and purity of compounds like 2-Acetyl-9,9'-spirobifluorene. The unique C₂ symmetry of the SBF core results in characteristic spectral patterns that are sensitive to substitution on the fluorenyl rings.

A key diagnostic feature in the ¹³C NMR spectrum of 9,9'-spirobifluorene derivatives is the chemical shift of the central spiro-carbon (C9). This quaternary carbon atom is highly shielded and typically appears in a distinct region of the spectrum. For the parent 9,9'-spirobifluorene, the spiro-carbon resonates at approximately 66.0 ppm. The introduction of substituents on the fluorene (B118485) rings, such as the acetyl group at the C2 position, can induce slight changes in this chemical shift due to electronic effects.

In studies of various spirobifluorene derivatives, the spiro-carbon signal is consistently identified as a crucial indicator of the integrity of the core structure. For instance, in a series of 2,2',7,7'-tetrasubstituted spirobifluorene derivatives, the spiro-carbon (C9) chemical shift was observed in the range of 65.8 to 66.8 ppm. Similarly, for 2,7-diamino-9,9'-spirobifluorene, this signal appears at 66.8 ppm. The precise chemical shift for this compound would be expected in this characteristic range, confirming the presence of the spirocyclic junction.

Table 1: Representative ¹³C NMR Spiro-Carbon (C9) Chemical Shifts for Spirobifluorene Derivatives

| Compound | Substituent(s) | Spiro-Carbon (C9) Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| 9,9'-Spirobifluorene | None | ~66.0 | CDCl₃ | |

| 2,7-Diamino-9,9'-spirobifluorene | 2,7-Diamino | 66.8 | DMSO-d₆ |

When chiral spirobifluorene derivatives are synthesized, NMR spectroscopy becomes a critical tool for determining the diastereoisomeric excess (d.e.). This is particularly relevant in asymmetric synthesis, where the goal is to produce one stereoisomer preferentially over others. The distinct spatial environments of the diastereomers often lead to separable signals in the NMR spectrum.

For example, in the synthesis of chiral spirobifluorene-based phosphine (B1218219) ligands, ³¹P NMR is highly effective for assessing diastereomeric purity. The phosphorus atoms in the different diastereomers are chemically non-equivalent and therefore resonate at different frequencies. The relative integration of these signals provides a direct measure of the diastereomeric ratio. For derivatives lacking a nucleus like ³¹P, chiral shift reagents can be added to the NMR sample. These reagents form transient diastereomeric complexes with the enantiomers or diastereomers in solution, inducing chemical shift differences in their ¹H or ¹³C NMR spectra, which allows for quantification of the stereoisomeric excess.

Spiro-Carbon Chemical Shift Analysis.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence.

For this compound (C₂₇H₁₈O), the expected exact mass would be calculated and compared against the measured mass of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺). For instance, the parent 9,9'-spirobifluorene (C₂₅H₁₆) has a calculated exact mass of 316.1252, and this is consistently confirmed by HRMS in numerous studies. The addition of an acetyl group (C₂H₂O) would increase this mass accordingly.

The fragmentation patterns observed in the mass spectrum can also offer structural information. While the spirobifluorene core is generally stable, characteristic fragmentation may occur, such as the loss of the acetyl group as a ketene (B1206846) radical or methyl radical from the molecular ion. Analysis of these fragments helps to confirm the identity and location of substituents on the SBF framework.

Table 2: High-Resolution Mass Spectrometry Data for a Representative Spirobifluorene Compound

| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| 2,7-Dibromo-9,9'-spirobifluorene | C₂₅H₁₄Br₂ | [M]⁺ | 471.9466 | 471.9462 |

X-ray Diffraction Crystallography for Stereochemical and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of spirobifluorene derivatives, offering unambiguous proof of connectivity, configuration, and conformation. This technique is essential for establishing the absolute stereochemistry of chiral SBF compounds and for analyzing their packing arrangements in the solid state. The characteristic feature of the SBF core is the spiro center (C9), which forces the two fluorenyl units into a nearly perpendicular orientation. The dihedral angle between the two fluorene planes is typically found to be close to 90°.

The 9,9'-spirobifluorene scaffold is inherently chiral, belonging to the D₂ point group, and exists as a pair of enantiomers, (R) and (S). X-ray crystallography is the gold standard for determining the absolute configuration of a resolved enantiomer. By growing a single crystal of an enantiomerically pure sample, often aided by the presence of a known chiral auxiliary or by resolving a racemate, the precise spatial arrangement of the atoms can be mapped. This allows for the unambiguous assignment of the (R) or (S) descriptor to that specific crystal. For example, the absolute configuration of (S)-2-Amino-9,9'-spirobifluorene was unequivocally determined using single-crystal X-ray diffraction.

When a racemic mixture (an equal mixture of R and S enantiomers) of a spirobifluorene derivative is crystallized, it can form different types of crystal lattices. One common and interesting arrangement is a racemic conglomerate, or homochiral assembly, where the R and S enantiomers segregate into separate crystals. More frequently, they form a racemic compound, where each unit cell contains an equal number of R and S enantiomers.

In some cases, these racemic compounds exhibit homochiral packing motifs, where molecules of the same handedness form distinct domains or layers within the crystal lattice. For instance, the crystal structure of racemic 2,2',7,7'-tetrabromo-9,9'-spirobifluorene (B142893) reveals that enantiomers pack in a centrosymmetric space group (P-1), with homochiral layers of (P)- and (M)-helical molecules alternating. This type of detailed packing information, crucial for understanding and predicting the properties of materials, can only be obtained through single-crystal X-ray diffraction analysis.

Crystal Structure and Phase Transitions under High Pressure.

While specific high-pressure crystal structure data for this compound is not extensively documented in the provided results, studies on the parent compound, 9,9'-spirobifluorene (SBF), offer significant insights into the behavior of this class of molecules under extreme conditions. At ambient conditions, SBF crystallizes in a monoclinic structure. mdpi.com High-pressure studies on crystalline SBF, using a diamond anvil cell, have revealed pressure-induced phase transitions. mdpi.comnih.gov

Subtle structural transitions are a known phenomenon for polycyclic aromatic hydrocarbons (PAHs) under moderate pressures. mdpi.com These transitions are often associated with changes in molecular reorientation, stacking rearrangements, and shifts in π-electron density. mdpi.com In the case of SBF, significant changes in Raman spectra at approximately 1.3 GPa indicate a structural and molecular conformation transition. mdpi.comnih.govresearchgate.net This transition is believed to be of a first-order nature and exhibits a small hysteresis of about 0.5 GPa upon pressure release. mdpi.com Further changes observed above 4 GPa suggest either a second structural transition or the completion of the first one. mdpi.comnih.gov It is plausible that derivatives like this compound would exhibit analogous, though potentially modified, phase transition behaviors under high pressure due to the influence of the acetyl functional group on intermolecular interactions and crystal packing.

Raman Spectroscopy for Vibrational Mode Analysis.

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing a detailed fingerprint of their structural characteristics. edinst.comnih.gov For complex molecules like 9,9'-spirobifluorene and its derivatives, the Raman spectrum is typically rich with numerous peaks corresponding to various vibrational motions. mdpi.comresearchgate.net The spectrum can be broadly divided into distinct regions: intermolecular (external) modes and intramolecular (internal) torsional and skeleton deformation modes are found below 250 cm⁻¹, while intramolecular vibrations, including C-H and C-C bending and ring deformations, appear between 300 cm⁻¹ and 1600 cm⁻¹. mdpi.com C-H stretching vibrations are typically observed in the 2900–3250 cm⁻¹ region. mdpi.com

The introduction of an acetyl group, as in this compound, would be expected to introduce new vibrational modes associated with the C=O and C-CH₃ groups, which can be identified in the Raman spectrum. Studies on related spirobifluorene derivatives have successfully used Raman spectroscopy to characterize the vibrational properties, often aided by density functional theory (DFT) calculations to assign the observed Raman bands to specific molecular motions. mpg.de

High-Pressure Studies on Molecular Conformation.

High-pressure Raman spectroscopy is a particularly effective tool for investigating changes in molecular conformation under compression. As pressure increases, intermolecular distances decrease, leading to bond hardening, which is observed as a shift of Raman peaks to higher frequencies. mdpi.comresearchgate.net This effect is generally more pronounced for the weaker intermolecular interactions than for the stronger intramolecular covalent bonds. mdpi.comnih.gov

In studies of the parent 9,9'-spirobifluorene, significant alterations in the Raman spectrum at approximately 1.3 GPa are attributed to a pressure-induced transition in both the crystal structure and the molecular conformation. mdpi.comnih.govresearchgate.net The pressure dependencies of the various peak frequencies differ below and above this transition point. mdpi.com These changes in vibrational modes provide direct evidence of conformational adjustments within the molecule as it responds to the applied pressure. The peripheral location of hydrogen atoms makes C-H stretching vibrations particularly sensitive to these structural and conformational modifications. researchgate.net

Monitoring Pressure-Induced Structural Transitions.

Raman spectroscopy is highly sensitive to pressure-induced structural transitions in molecular crystals. ekt.graps.org The abrupt appearance or disappearance of Raman bands, as well as changes in the slope of frequency versus pressure plots (pressure coefficients), are clear indicators of a phase transition. mdpi.comaps.org

For 9,9'-spirobifluorene, such changes are clearly observed at approximately 1.3 GPa. mdpi.comresearchgate.net The evolution of the Raman spectrum profile, with distinct changes in the number and position of peaks, signals the occurrence of a structural phase transition. mdpi.com This transition is reversible, with the high-pressure phase reverting to the low-pressure phase upon release of pressure, though with some hysteresis. mdpi.com Further reversible changes in the pressure coefficients of intermolecular and some intramolecular modes above 4 GPa suggest a second structural modification. mdpi.comnih.gov These studies on the parent spirobifluorene system demonstrate the utility of Raman spectroscopy in monitoring and characterizing the precise pressures and nature of structural transitions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties.

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π). The parent 9,9'-spirobifluorene shows three major absorption maxima originating from π-π transitions. clockss.org

The introduction of an acetyl group at the 2-position of the spirobifluorene core induces a bathochromic (red) shift in the UV-Vis spectrum compared to the unsubstituted parent compound. This is due to the acetyl group's ability to extend the π-conjugation of the system. Molecules with larger conjugated systems generally exhibit absorption bands at longer wavelengths. units.it For instance, 2,2'-diacetyl-9,9'-spirobifluorene (B1625165) has absorption peaks at around 280 nm. The presence of the acetyl group, which contains non-bonding lone pair electrons on the oxygen atom, can also lead to n-π* transitions, although these are often weaker than π-π* transitions. The specific absorption maxima and their intensities are sensitive to the solvent and the nature of the functional groups attached to the spirobifluorene core. clockss.orgunits.it

Scanning Tunneling Microscopy (STM) for Surface Interactions.

Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can visualize materials at the atomic scale. lbl.govaps.org It operates by scanning a sharp metallic tip over a conductive or semiconducting surface and measuring the quantum tunneling current between the tip and the sample. lbl.gov This technique is not limited to high-vacuum conditions and can be adapted to study surfaces under various pressures and temperatures, making it suitable for investigating surface chemistry and catalysis. lbl.gov

For molecules like this compound derivatives, STM can be used to study their arrangement and interactions when deposited on a conductive substrate, such as a metal surface. acs.org The ability of STM to resolve individual molecules and their packing provides crucial information on self-assembly processes, molecular orientation, and the formation of ordered structures on the surface. lbl.govacs.org The high resolution of STM allows for the detection of local variations in molecular structure and arrangement. nih.gov

Self-Assembly Features on Metallic Surfaces.

The self-assembly of molecules on metallic surfaces is a key area of research in nanoscience, with applications in molecular electronics and catalysis. The 9,9'-spirobifluorene scaffold is a promising platform for designing molecules that self-assemble into ordered structures. acs.orgnih.gov The rigid and well-defined three-dimensional structure of spirobifluorene derivatives influences their packing on a surface. cas.czacs.org

Studies have shown that spirobifluorene-based molecules can be designed with specific functional groups, such as thiols, to act as "feet" that anchor the molecule to a metallic surface like gold (Au(111)). acs.org Preliminary STM experiments with a tripodal 9,9'-spirobifluorene derivative have demonstrated the potential of this molecular design to stabilize the molecule on a gold surface and control the spatial arrangement of molecular rods attached to the spirobifluorene platform. acs.org The self-assembly process can lead to the formation of well-ordered two-dimensional networks, sometimes with significant porosity. cas.czacs.org The specific interactions between the acetyl group of this compound and a metallic surface would influence the resulting self-assembled structure, a feature that can be directly visualized and characterized by STM.

Electronic Coupling to Substrate Interfaces

The interaction between a molecule and the surface of a substrate is a critical factor that governs the performance of molecular electronic devices. The electronic coupling determines the efficiency of charge injection and extraction at the molecule-electrode interface. For derivatives of this compound, this coupling would be influenced by the nature of the substrate (e.g., gold, silicon, or transparent conductive oxides) and the specific anchoring groups attached to the spirobifluorene core.

Techniques such as X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) would be employed to probe the electronic structure at the interface. These methods could provide insights into the energy level alignment between the molecular orbitals of the this compound derivative and the Fermi level of the substrate, a key determinant of charge transport barriers.

Mechanically Controllable Break Junction (MCBJ) Technique for Conductance Properties

The Mechanically Controllable Break Junction (MCBJ) technique is a powerful tool for investigating the electrical conductance of a single molecule. beilstein-journals.orgnih.gov This method involves the controlled breaking of a metallic nanowire to create two atomically sharp electrodes, between which a single molecule can bridge, forming a molecular junction. By repeatedly forming and breaking these junctions, a statistical analysis of the conductance can be performed, revealing the characteristic conductance of the molecule.

Investigation of Conjugated Charge Transport Pathways

For a derivative of this compound, MCBJ studies would aim to elucidate the primary pathways for charge transport through the molecule. The spirobifluorene core offers multiple potential pathways due to its two orthogonal fluorene units. The charge transport characteristics would be highly dependent on the points of connection to the electrodes and the nature of any additional functional groups.

Studies on asymmetric spirobifluorene molecules have shown that the charge transport path can be directed through specific parts of the molecule depending on the anchoring groups. researchgate.netsci-hub.seacs.org For instance, in a system with a spirobifluorene platform, the charge might be transported through one of the fluorene units and a covalently attached conducting linker. researchgate.netsci-hub.seacs.org The presence of the acetyl group on one of the fluorene units of this compound would likely influence the electronic landscape and could potentially favor one transport pathway over another.

Theoretical calculations based on density functional theory (DFT) would typically accompany experimental MCBJ data to model the charge transport and identify the dominant conducting molecular orbitals. While studies on various fluorene-based molecular wires have been conducted using MCBJ, specific data for this compound is not currently published. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Approaches

Elucidation of Structural Effects on Reactivity

The unique three-dimensional structure of 2-Acetyl-9,9'-spirobifluorene, dominated by its spirocyclic core, dictates its chemical behavior. Computational models are essential for dissecting how its specific structural features influence its reactivity.

The reactivity of this compound is significantly influenced by the interplay of its constituent parts. The spirobifluorene core provides a rigid, orthogonal arrangement of two fluorene (B118485) units linked by a single spiro-carbon. This "spiro-conjugation" results in an interrupted π-system, which disrupts broad π-orbital overlap across the entire molecule. This structural feature imparts high thermal stability.

The acetyl group at the 2-position introduces electron-withdrawing effects, modifying the electronic landscape of the fluorene moiety to which it is attached. smolecule.com This modification enhances the reactivity of the compound, making it a versatile precursor for further functionalization. The rigid spiro core is noted for its ability to facilitate efficient charge transport, a property that is tuned by the electronic nature of its substituents. The introduction of varied substituents, such as electron-donating and electron-accepting groups at different positions on the spirobifluorene framework, can create highly conjugated systems with tailored electronic properties. acs.org

The defining structural characteristic of the 9,9'-spirobifluorene scaffold is the perpendicular orientation of the two fluorene systems. mdpi.com This arrangement creates significant steric demand, a feature that effectively suppresses intermolecular π-π stacking interactions. acs.orgmdpi.com The result is enhanced solubility compared to analogous planar molecules and greater morphological stability in the solid state. acs.orgmdpi.com The acetyl group itself introduces additional steric bulk, further influencing the molecule's shape and interaction potential.

The parent 9,9'-spirobifluorene molecule typically exhibits D₂d point group symmetry. mdpi.com The synthesis of molecular tripods based on this rigid scaffold demonstrates its utility as a platform for precise three-dimensional positioning of functional groups. nih.gov These tripodal structures have been designed for deposition on surfaces, where the rigid framework controls the spatial arrangement of molecular rods. nih.gov Preliminary UHV-STM experiments have confirmed the potential of this tripodal concept to stabilize molecules on a Au(111) surface. nih.gov

Computational and experimental studies, particularly electrochemical analyses, highlight the role of the solvent environment. Cyclic voltammetry studies of this compound and its diacetylated analogue are frequently conducted in aprotic polar solvents like dimethylformamide (DMF). rsc.orgresearchgate.net In this medium, the anion radicals formed upon reduction show remarkable persistence. rsc.orgresearchgate.net The quasi-reversible nature of the reduction process observed in voltammetry suggests that the formation of the anion radical is accompanied by minor structural reorganization or solvation effects that influence the kinetics of the reverse oxidation process. smolecule.com Furthermore, related spirobifluorene derivatives functionalized with both donor and acceptor groups exhibit strong solvatochromism, where their fluorescence color changes dramatically with solvent polarity (e.g., from green in hexane (B92381) to red in dichloromethane). acs.org This effect points to a significant partial charge-transfer character in the excited state, which is stabilized to varying degrees by different solvents. acs.org

Steric Constraints and Conformational Dynamics.

Chiroptical Properties and Stereochemical Studies

The spirobifluorene framework is an excellent scaffold for constructing axially chiral compounds. researchgate.net While symmetrically substituted spirobifluorenes like the parent compound belong to the achiral D₂d point group, asymmetric substitution leads to chiral molecules. acs.org The 2,2'-diacetyl derivative possesses C₂-symmetry and is chiral.

The stereochemical outcomes of reactions involving this compound provide valuable mechanistic insights. For instance, the electrochemical pinacol (B44631) coupling of this compound involves a reductive dimerization that produces two diastereoisomeric pinacols. smolecule.comrsc.org The isolation and characterization of these stereoisomers offer a window into the mechanism of electrochemical carbon-carbon bond formation in complex aromatic systems. smolecule.com In one study, the diastereoisomeric excess (de) for the formation of the pinacol products was found to be small, indicating only a slight preference for the (±) diastereomer. rsc.org

Prediction and Analysis of Charge Transport Mechanisms

The unique electronic structure of this compound makes it a candidate for applications in organic electronics. The rigid, sterically demanding spiro core facilitates efficient and isotropic charge transport by preventing the close packing that can lead to undesirable excimer formation. mdpi.com As a result, derivatives of this compound are explored as hole-transporting materials.

Cyclic voltammetry has been a key technique for analyzing its charge transport-related properties. Studies show that this compound undergoes a quasi-reversible, one-electron reduction to form a stable anion radical. smolecule.comrsc.org Density Functional Theory (DFT) calculations have been employed to investigate the possibility of spiroconjugation acting as an exchange pathway for electronic coupling between the two halves of the molecule. acs.org

| Compound | Process | Apparent Standard Potential (E°) vs. SCE | Reference |

|---|---|---|---|

| This compound | Quasi-reversible reduction to anion radical | -1.77 V | smolecule.comrsc.org |

| 2,2'-Diacetyl-9,9'-spirobifluorene (B1625165) | Quasi-reversible reduction to anion radical | -1.75 V | rsc.orgresearchgate.net |

| 2,2'-Diacetyl-9,9'-spirobifluorene | Second reversible electron transfer | -1.90 V | researchgate.net |

Molecular Modeling of Supramolecular Architectures

The intrinsic resistance of the 9,9'-spirobifluorene core to close packing makes it an exceptional building block for creating supramolecular structures with high porosity. acs.org Molecular modeling is key to rationally designing and understanding the formation of these complex assemblies. mdpi.com

By attaching multiple sites capable of strong, directional interactions (like hydrogen bonding) to the spirobifluorene core, researchers have constructed extensively hydrogen-bonded networks. acs.org For example, aminotriazines derived from spirobifluorene cores have yielded crystalline networks with exceptionally high porosities, reaching up to 75%. acs.org This demonstrates the effectiveness of the spiro core in preventing dense packing. acs.org The Friedländer reaction of this compound with ortho-aminoaldehydes has been used to prepare a series of N-heterocycles, which were subsequently used to form Ru(II) complexes, showcasing its utility in building complex coordination architectures. clockss.org The development of tripodal spirobifluorene platforms for self-assembly on gold surfaces further underscores the power of molecular modeling in designing functional supramolecular systems. nih.gov

First-Principles Calculations of Vibrational Frequencies

First-principles calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting and interpreting the vibrational spectra of complex organic molecules. These computational methods allow for the determination of molecular structures and the calculation of vibrational frequencies and their corresponding normal modes, providing a detailed picture of the atomic motions associated with each vibrational band. For this compound, while specific computational studies are not extensively documented in the literature, the vibrational properties can be understood by examining theoretical work on the parent compound, 9,9'-spirobifluorene (SBF), and by analyzing the expected contributions from the acetyl substituent.

Computational Methodology

The standard and widely adopted approach for calculating vibrational spectra of polycyclic aromatic hydrocarbons and their derivatives involves geometry optimization followed by frequency analysis using DFT. acs.orgacs.org The Becke 3-Lee–Yang–Parr (B3LYP) functional is one of the most commonly employed functionals, often paired with basis sets like 6-31G* or larger, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. acs.orgd-nb.infomdpi.com Ab initio Hartree-Fock (HF) methods have also been used, but DFT calculations, particularly B3LYP, have been shown to be more accurate in reproducing experimental vibrational frequencies for molecules like fluorene and SBF. acs.orgmdpi.com The theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and limitations in the theoretical model. researchgate.net

Vibrational Analysis of the 9,9'-Spirobifluorene Core

Computational studies on the parent 9,9'-spirobifluorene molecule provide a foundational understanding of the vibrational modes of the core structure. SBF, with its D₂d point group symmetry, exhibits a complex vibrational spectrum. orientjchem.org The molecule, composed of 41 atoms, is expected to have 117 normal vibrational modes (3N-6). libretexts.org These modes are distributed among different symmetry species (20A₁ + 9A₂ + 10B₁ + 20B₂ + 29E), with specific selection rules for Infrared (IR) and Raman activity. orientjchem.org

First-principles calculations have been successful in assigning the experimentally observed Raman and IR peaks of SBF to specific intramolecular vibrational modes. orientjchem.org For instance, calculations at the B3LYP/4-31G level have provided frequencies that are in good agreement with experimental values. orientjchem.org The vibrations of the SBF core primarily consist of C-H stretching, C-C stretching and bending within the fluorene units, and ring deformation modes. The C-H stretching vibrations are typically found in the 3000–3100 cm⁻¹ region. orientjchem.org The region between 300 and 1600 cm⁻¹ is dense with modes corresponding to C-H and CCC bending, as well as various ring deformations. orientjchem.org

Below is an interactive table summarizing some of the calculated and experimental vibrational frequencies for the parent 9,9'-spirobifluorene molecule.

| Mode Symmetry | Approximate Mode Description | Calculated Frequency (ω_calc, cm⁻¹) | Experimental Frequency (ω_exp, cm⁻¹) |

| A₁ | Ring breathing | 740 | 741 |

| A₁ | C-H bend | 1145 | 1146 |

| B₂ | Ring deformation | 1603 | 1605 |

| E | C-H bend | 1450 | 1452 |

| A₁ | C-C stretch | 1325 | 1327 |

| B₂ | C-H wag | 845 | 847 |

| Data derived from computational studies on 9,9'-spirobifluorene. orientjchem.org |

Influence of the Acetyl Group

The most prominent new modes associated with the acetyl group are:

C=O Stretching (νC=O): This is typically a strong, sharp absorption in the IR spectrum, found in the range of 1680-1750 cm⁻¹. Computational studies on acetylated aromatics consistently predict a strong peak in this region. nih.gov For example, in acetylsalicylic acid, this peak is observed experimentally and calculated around 1752 cm⁻¹. nih.gov

CH₃ Stretching (νCH₃): The methyl group gives rise to symmetric and asymmetric stretching vibrations. These are typically located in the 2900-3050 cm⁻¹ range. DFT calculations for p-acetylbenzonitrile place the symmetric mode at 2933 cm⁻¹ and asymmetric modes at 3054 and 2995 cm⁻¹. orientjchem.org

CH₃ Deformation (δCH₃): The symmetric deformation (umbrella mode) is expected around 1370-1385 cm⁻¹, while asymmetric deformations appear in the 1400-1485 cm⁻¹ range. orientjchem.org

CH₃ Rocking (ρCH₃): Methyl rocking modes are generally found in the 970-1045 cm⁻¹ region. orientjchem.org

C-C Stretching (νC-C): The stretching of the C-C bond connecting the acetyl group to the fluorene ring will also be present.

The presence of the acetyl group, an electron-withdrawing substituent, can also induce small shifts in the vibrational frequencies of the aromatic rings due to changes in the electronic structure and force constants of the bonds. d-nb.info

The following table summarizes the characteristic vibrational modes expected from the acetyl group in this compound, based on computational studies of analogous molecules.

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

| νC=O | Carbonyl stretching | 1680 - 1750 |

| νₐₛCH₃ | Asymmetric methyl C-H stretching | 2950 - 3050 |

| νₛCH₃ | Symmetric methyl C-H stretching | 2900 - 2950 |

| δₐₛCH₃ | Asymmetric methyl deformation | 1400 - 1485 |

| δₛCH₃ | Symmetric methyl deformation (umbrella) | 1370 - 1385 |

| ρCH₃ | Methyl rocking | 970 - 1045 |

| Data inferred from computational studies on various acetyl-substituted aromatic compounds. orientjchem.orgnih.gov |

Research Applications and Advanced Materials Development of 2 Acetyl 9,9 Spirobifluorene Analogues

Organic Electronics and Optoelectronic Devices

The spirobifluorene framework provides a three-dimensional structure that is crucial for developing high-performance organic electronic and optoelectronic devices. This architecture helps to prevent intermolecular aggregation and crystallization, leading to materials with high glass transition temperatures, good solubility, and morphological stability. ossila.com The acetyl group at the 2-position serves as a versatile handle for further functionalization, enabling the fine-tuning of electronic properties.

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-Acetyl-9,9'-spirobifluorene are extensively investigated as hole transport materials (HTMs) in OLEDs. The spirobifluorene core provides a rigid and planar structure that facilitates efficient charge transport. By attaching electron-rich amine derivatives to the spirobifluorene backbone, researchers have synthesized novel HTMs with enhanced performance. mdpi.com

For instance, two new HTMs, designated as HTM 1A and HTM 1B , were developed and showed high decomposition temperatures (above 450 °C). mdpi.comnih.gov Notably, HTM 1B exhibited a high glass transition temperature of 180 °C. mdpi.comnih.gov When incorporated into red phosphorescent OLEDs, the device with HTM 1B demonstrated superior current efficiency (16.16 cd/A), power efficiency (11.17 lm/W), and an external quantum efficiency of 13.64%, outperforming reference devices using standard HTMs like Spiro-NPB and NPB. mdpi.comnih.gov

Another study focused on synthesizing three spirobifluorene-based HTMs by attaching di-4-tolylamino groups at various positions. rsc.orgrsc.orgresearchgate.net These materials exhibited excellent thermal stability, with decomposition temperatures reaching up to 506 °C, and glass transition temperatures exceeding 145 °C. rsc.orgrsc.orgresearchgate.net The meta-linkage of the functional groups resulted in higher triplet energies compared to 2,7-substituted analogues, making them suitable for red, green, and blue (RGB) OLEDs. rsc.orgrsc.org The best performing material, 3,3′,6,6′-tetra(N,N-ditolylamino)-9,9′-spirobifluorene (3,3′,6,6′-TDTA-SBF) , achieved maximum external quantum efficiencies of 26.1%, 26.4%, and 25.4% for RGB phosphorescent OLEDs, respectively, with minimal efficiency roll-off. rsc.orgrsc.orgresearchgate.net

| HTM | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) | OLED Performance (Red PhOLED) |

| HTM 1A | >450 °C mdpi.comnih.gov | - | - |

| HTM 1B | 495 °C mdpi.com | 180 °C mdpi.comnih.gov | Current Efficiency: 16.16 cd/A, Power Efficiency: 11.17 lm/W, EQE: 13.64% mdpi.comnih.gov |

| 3,3′,6,6′-TDTA-SBF | Up to 506 °C rsc.orgrsc.orgresearchgate.net | >145 °C rsc.orgrsc.orgresearchgate.net | EQE (RGB): 26.1%, 26.4%, 25.4% rsc.orgrsc.orgresearchgate.net |

Charge Transport and Separation in Organic Photovoltaics (OPVs)

The excellent charge transport properties of this compound derivatives also make them suitable for applications in organic photovoltaics. The rigid spirobifluorene structure is beneficial for creating stable and efficient charge-transporting layers within OPV devices.

In the context of perovskite solar cells (PSCs), which are a type of OPV, spiro-OMeTAD, a derivative of spirobifluorene, is a widely used HTM. nih.gov However, its low intrinsic hole mobility has prompted research into new asymmetric spiro-based HTMs. nih.gov Three new HTMs, WY-1 , WY-2 , and WY-3 , based on a spiro-phenylpyrazole/fluorene (B118485) core, were synthesized and showed promising electrochemical properties and hole conductivities. nih.gov The PSC device using WY-1 as the HTM achieved a power conversion efficiency (PCE) of 14.20%, which is comparable to the 14.84% PCE of the control device using spiro-OMeTAD. nih.gov

| HTM | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

| WY-1 | 19.48 nih.gov | 1.05 nih.gov | 0.69 nih.gov | 14.20 nih.gov |

| WY-2 | 18.50 nih.gov | 1.06 nih.gov | 0.70 nih.gov | 13.60 nih.gov |

| WY-3 | 18.27 nih.gov | 1.05 nih.gov | 0.67 nih.gov | 12.89 nih.gov |

| spiro-OMeTAD | 19.20 nih.gov | 1.04 nih.gov | 0.74 nih.gov | 14.84 nih.gov |

Building Blocks for Conjugated Microporous Organic Polymers (COPs)

This compound and its parent compound, 9,9'-spirobifluorene, are valuable building blocks for creating conjugated microporous organic polymers (COPs). ossila.com These polymers are of interest due to their large surface areas and potential applications in gas storage and separation.

An economical synthesis method for COPs has been developed using unsubstituted spirobifluorene and an inexpensive FeCl₃ mediator. rsc.org This approach allows for the creation of COPs through oxidative polymerization, Friedel–Crafts polymerization, or a combination of both. ossila.comrsc.org The resulting polymers exhibit high surface areas ranging from 940 to 1980 m²/g and significant micropore volumes of 0.5 to 0.9 cm³/g. ossila.comrsc.org Furthermore, these COPs can be converted into microporous carbons through direct carbonization, which enhances their gas uptake capabilities. rsc.org

Integration into Polyquinolines for Advanced Polymeric Materials

Polyquinolines containing 9,9'-spirobifluorene units in their main chain have been synthesized and characterized. nycu.edu.tw The incorporation of the rigid and non-coplanar spirobifluorene structure leads to polymers with high thermal stability and good solubility in common organic solvents. nycu.edu.tw These polyquinolines exhibit blue emission with λmax values in the range of 363-385 nm. nycu.edu.tw The spiro center acts as a conjugation break, which helps in controlling the effective conjugation length of the polymer. nycu.edu.tw The electrochemical properties of these polymers, specifically their reversible reduction and low-lying LUMO energy levels, suggest their potential use as electron injection and transport materials in polymer LEDs. nycu.edu.tw The thermal stability is excellent, with 5% weight loss temperatures in nitrogen recorded between 577-657 °C. nycu.edu.tw

Luminescent Materials and Organophosphine Derivatives

Fluorene-based organophosphine derivatives are a class of luminescent materials with significant potential. google.compatsnap.com The 9,9'-spirobifluorene scaffold is used to create these materials to overcome the issue of excimer formation seen in simple fluorene compounds, which can negatively affect the color purity of the emitted light. google.com A cost-effective synthesis for 9,9'-spirobifluorene diphenylphosphine (B32561) derivatives has been developed, starting from the more affordable o-bromohalobenzene instead of the expensive 2-bromobiphenyl (B48390). google.compatsnap.com This makes the industrial production of these luminescent materials more feasible. google.com

Design of Molecular Tripods for Controlled Surface Assembly and Electronic Coupling

A novel molecular tripod platform based on a rigid 9,9'-spirobifluorene scaffold has been synthesized for controlled deposition on Au(111) surfaces. acs.orgnih.govunibas.ch These tripods are functionalized with three acetyl-protected thiol groups which act as anchors to the gold surface. acs.orgnih.gov This design ensures a vertical orientation of a molecular rod attached at the 7-position of the spirobifluorene core, facilitating electronic coupling with the substrate. acs.orgnih.gov The synthesis involves a key step of electrophilic cyclization to form the 2,7,3′,6′-tetrasubstituted 9,9′-spirobifluorene intermediate. acs.orgnih.gov Preliminary experiments have shown the potential of this tripodal structure to stabilize molecules on a surface, which is crucial for the development of molecular electronic devices. acs.orgnih.gov

Catalysis and Stereoselective Transformations

The inherent chirality and rigid conformational structure of the 9,9'-spirobifluorene skeleton make it an exceptional platform for applications in asymmetric synthesis and catalysis.

The 9,9'-spirobifluorene scaffold is a foundational element in the design of chiral ligands for transition-metal-catalyzed reactions. acs.org The rigid C₂-symmetric core of derivatives like 2,2'-diacetyl-9,9'-spirobifluorene (B1625165) enhances enantioselectivity in catalytic processes. This structural rigidity helps to create a well-defined chiral environment around a metal center, which is crucial for differentiating between enantiomeric transition states during a chemical reaction.

Researchers have successfully developed chiral phosphorus ligands, including both diphosphines and monodentate phosphorus ligands, based on the 9,9'-spirobifluorene backbone. acs.org These ligands have shown significant promise in asymmetric hydrogenation and carbon-carbon bond-forming reactions. acs.org Furthermore, this compound can be used as a precursor to synthesize a variety of N-heterocycles through reactions like the Friedländer annulation. clockss.orgresearchgate.net These resulting heterocyclic systems can act as polydentate ligands, capable of forming stable complexes with metals such as Ruthenium(II), which have potential applications in catalysis. clockss.org The ability to form complexes with transition metals opens avenues for its use in various catalytic systems. smolecule.com

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a key principle underlying many biological and chemical processes. The 9,9'-spirobifluorene framework was identified early on as an attractive motif for molecular recognition applications. clockss.org The defined, concave geometry of the spirobifluorene unit creates a unique three-dimensional binding cavity capable of encapsulating guest molecules with high specificity. beilstein-journals.orgnih.govacs.org

This principle has been effectively demonstrated in the development of chiral host molecules for enantioselective recognition. Chiral interlocked systems, such as rotaxanes, which can incorporate a spirobifluorene-like chiral cavity, are capable of distinguishing between enantiomers of guest anions. acs.org The pre-organized and conformationally restricted nature of these cavities enhances the selectivity of binding. acs.org This ability to selectively recognize and bind to a specific enantiomer is fundamental to applications ranging from chemical sensing to asymmetric catalysis, where the catalyst must first recognize and bind to the substrate in a specific orientation.

Platforms for Stereoselective Catalysis.

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. thno.orgmdpi.com The 9,9'-spirobifluorene scaffold is a powerful tool in this field, enabling the construction of large, well-ordered assemblies with emergent properties.

Chiral crown ethers are macrocyclic polyethers that can selectively bind cations, and their chirality allows them to differentiate between enantiomeric guest molecules. The synthesis of these complex molecules can be achieved using spirobifluorene derivatives. Specifically, 2,2'-diacetyl-9,9'-spirobifluorene can be oxidized to form the corresponding 2,2'-dicarboxylic acid. This dicarboxylic acid is a pivotal intermediate for the synthesis of chiral crown ethers and ionophores. By incorporating the rigid and chiral 9,9'-spirobifluorene unit into the macrocyclic structure, the resulting crown ether possesses a pre-organized cavity with a specific stereochemical environment, which is essential for efficient chiral recognition and ion transport. kyoto-u.ac.jp

The C₂-symmetry and rigid structure of the spirobifluorene core are directly responsible for enhancing enantioselectivity in host-guest interactions. A remarkable example of this is seen in the self-assembly of metallosupramolecular structures. When a racemic mixture of a chiral bis(pyridine) ligand derived from the 9,9'-spirobifluorene scaffold is mixed with a metal corner piece, the system displays a significant preference for forming homochiral assemblies over heterochiral ones. beilstein-journals.orgnih.govunipa.it

This phenomenon, known as narcissistic self-recognition, results in an amplification of the homochiral complexes. beilstein-journals.orgnih.gov For instance, the self-assembly of racemic spirobifluorene-derived ligands with palladium or platinum ions yields a mixture of the two homochiral complexes (R,R and S,S) and the heterochiral (meso) complex (R,S) in an approximate ratio of 1.5:1.5:1. nih.govunipa.it This represents a threefold amplification of the homochiral species compared to a statistical distribution, demonstrating a strong thermodynamic preference for self-recognition driven by the enantiomeric shape of the ligands.

The V-shaped, concave structure of ligands derived from 9,9'-spirobifluorene makes them ideal templates for directing the self-assembly of complex supramolecular architectures. beilstein-journals.orgnih.gov Enantiopure or racemic bis(4-pyridyl) ligands based on this scaffold have been synthesized and used to construct metallosupramolecular rhombi. beilstein-journals.orgnih.govbeilstein-journals.org

Upon coordination with cis-protected metal ions like [(dppp)Pd]²⁺ or [(dppp)Pt]²⁺ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), these concave ligands direct the formation of dinuclear metallosupramolecular rhomboidal structures. beilstein-journals.orgnih.govnih.gov The fidelity of this self-assembly process is highly dependent on the bend angle of the V-shaped ligand, with angles around 90–105° promoting efficient chiral self-sorting. nih.gov Beyond metal-coordination, other derivatives such as 9,9'-spirobifluorene-2,2',7,7'-tetracarboxylic acid can act as tectons (building blocks) for hydrogen-bonded networks, forming grid-like layers that feature large, chiral pores. researchgate.netcardiff.ac.uk

Interactive Data Table: Metallosupramolecular Self-Assembly

The following table summarizes the self-assembly of concave bis(pyridine) ligands derived from the 9,9'-spirobifluorene scaffold with metal complexes, leading to the formation of well-defined rhomboidal structures.

| Ligand | Metal Complex | Resulting Assembly | Stereochemical Outcome | Reference |

| (rac)-2,2'-Bis(4-pyridyl)-9,9'-spirobifluorene | [(dppp)Pd(OTf)₂] | Dinuclear metallosupramolecular rhombi | Narcissistic self-recognition; amplification of homochiral complexes | beilstein-journals.orgnih.gov |

| (rac)-2,2'-Bis(4-pyridyl)-9,9'-spirobifluorene | [(dppp)Pt(OTf)₂] | Dinuclear metallosupramolecular rhombi | Narcissistic self-recognition; amplification of homochiral complexes | beilstein-journals.orgnih.gov |

| (R)-2,2'-Bis(4-pyridyl)-9,9'-spirobifluorene | [(dppp)Pd(OTf)₂] | Homochiral dinuclear rhombi | Formation of the single (R,R) enantiomer | beilstein-journals.orgnih.gov |

Self-Sorting Phenomena in Multi-Component Systems

The unique, rigid, and chiral architecture of 9,9'-spirobifluorene derivatives makes them exceptional building blocks (tectons) in supramolecular chemistry for the construction of complex, well-defined architectures through self-assembly processes. A significant manifestation of this is observed in the chiral self-sorting behavior of spirobifluorene-based boronate esters in multi-component systems. rsc.org Self-sorting is a phenomenon where specific components in a complex mixture recognize and selectively assemble with themselves or with other specific components, leading to the formation of discrete, stable superstructures over other possible combinations. nih.gov

In a notable study, the self-sorting properties of spirobifluorene-based precursors were investigated by reacting a hexahydroxy tribenzotriquinacene (A) with a racemic mixture of a spirobifluorene-based diboronic acid linker (rac-B*). rsc.org The 2,2'-functionalization of the 9,9'-spirobifluorene scaffold induces axial chirality, making these linkers ideal for generating chiral cages. rsc.org

The key components of this multi-component system are:

Hexahydroxy Tribenzotriquinacene (A): A C3-symmetric triphenolic building block that acts as one of the components for cage formation.

(P)- and (M)-enantiomers of a 9,9'-spirobifluorene-2,2'-diboronic acid (rac-B):* Chiral, C2-symmetric linkers derived from the spirobifluorene framework. rsc.org

When the hexahydroxy tribenzotriquinacene (A) was reacted with the racemic linker (rac-B), a quantitative chiral self-sorting process occurred. Instead of forming heterochiral cages (e.g., A2(P-B)(M-B)2), the system exclusively yielded a racemic mixture of homochiral trigonal-bipyramidal cages: (P,P,P)-A2B3 and (M,M,M)-A2B*3. rsc.org This demonstrates a high degree of self-recognition, where the enantiomerically pure linkers preferentially assemble into their corresponding homochiral cage structures. This process highlights the ability to program the formation of complex, discrete molecular architectures from a mixture of chiral components, driven by thermodynamic favorability. rsc.orgnih.gov

For a related but more flexible linker containing an additional phenylene spacer (rac-B*Ph), the self-sorting was much less efficient, resulting in a complex mixture of products. rsc.org This underscores the importance of the rigid spirobifluorene scaffold in achieving high-fidelity self-sorting. rsc.org

| Role | Component | Description | Outcome |

|---|---|---|---|

| Vertex Component | Hexahydroxy tribenzotriquinacene (A) | A C3-symmetric, triphenolic building block. | Quantitative self-sorting into a racemic mixture of homochiral cages: (P,P,P)-A2B3 and (M,M,M)-A2B3. rsc.org |

| Linker Component | rac-9,9'-spirobifluorene-2,2'-diboronic acid (rac-B*) | A racemic mixture of a rigid, C2-symmetric chiral linker. |

Clathrate Formation for Enantiomer Resolution

The separation of enantiomers (chiral resolution) is a critical process in chemistry, particularly for applications in materials science and pharmaceuticals where a single enantiomer is often required. acs.orgmdpi.com Spirobifluorene derivatives, due to their chirality and well-defined structures, can be resolved into their constituent enantiomers using various techniques. One effective method is through the formation of diastereomeric host-guest complexes, known as clathrates. researchgate.net

A key example involves the resolution of racemic 2,2'-dihydroxy-9,9'-spirobifluorene, a close analogue and common synthetic precursor to this compound. researchgate.netsmolecule.com In this process, the racemic mixture of the spirobifluorene diol is treated with a chiral resolving agent that acts as a "host" molecule. The host selectively co-crystallizes with one of the enantiomers of the "guest" (the spirobifluorene) to form a crystalline clathrate. researchgate.net

The specific system for this resolution is as follows:

Guest: Racemic 2,2'-dihydroxy-9,9'-spirobifluorene.

Host (Resolving Agent): (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetracyclohexylsuccindiamide. researchgate.net

The formation of the clathrate is a diastereoselective process. The chiral environment provided by the host molecule leads to a more stable crystalline lattice with one enantiomer of the guest over the other. This allows for the physical separation of the crystallized clathrate, which contains the enriched enantiomer. Subsequent release of the guest from the host yields the enantiomerically pure spirobifluorene derivative. This method proved highly efficient, providing both enantiomers in very good yields. The absolute stereochemistry of the resolved enantiomer was definitively assigned through single-crystal X-ray analysis of the clathrate itself. researchgate.net

| Component Type | Compound Name | Role in Resolution |

|---|---|---|

| Guest (Racemate) | 2,2'-Dihydroxy-9,9'-spirobifluorene | The chiral compound to be resolved. researchgate.net |

| Host (Resolving Agent) | (R,R)-(+)-2,3-dimethoxy-N,N,N',N'-tetracyclohexylsuccindiamide | Forms a diastereomeric clathrate with one enantiomer of the guest. researchgate.net |

Future Research Directions and Emerging Paradigms in 2 Acetyl 9,9 Spirobifluorene Research

Exploration of Novel Photophysical Properties in Ligand-Metal Complexes

A significant future direction lies in the synthesis and characterization of metal complexes derived from 2-Acetyl-9,9'-spirobifluorene-based ligands. The acetyl group serves as a convenient synthetic handle for creating more complex heterocyclic systems capable of coordinating with metal ions.

Researchers have successfully prepared a series of 9,9'-spirobifluorene-derived N-heterocycles through the Friedländer reaction of this compound with various ortho-aminoaldehydes, achieving yields between 74-88%. clockss.org These resulting ligands possess the necessary structural motifs to form complexes with transition metals. For instance, a reaction between the spirobifluorene-derived quinoline (B57606) ligand (4d) and RuCl₃·3H₂O has been shown to produce the corresponding Ru(II) complex, Ru(4d)₂Cl₂, in an 83% yield. clockss.org

The UV-visible absorption properties of these ligands are highly dependent on the nature of the attached heterocycle. clockss.org The focus of ongoing and future studies is the detailed investigation of the photophysical properties of these and other ligand-metal complexes. clockss.org The unique spiro-conjugated core is expected to influence the electronic states of the metal complexes, potentially leading to novel luminescent, photocatalytic, or electronic behaviors. Comparing the properties of isoelectronic metal centers, such as Pt(II) and Au(III), within these spirobifluorene-based ligand frameworks is a particularly promising avenue, as analogous complexes can exhibit surprisingly different photophysical characteristics. mdpi.com

Development of New Diaza-Analogue Spirobifluorene Systems

The incorporation of nitrogen atoms into the spirobifluorene backbone, creating diaza-analogues, represents a powerful strategy for tuning the electronic and structural properties of the core system. Research has demonstrated a versatile synthetic route to previously unknown heterocycle-fused spirobifluorene compounds starting from this compound. clockss.org

This synthesis involves a condensation reaction between this compound and ninhydrin (B49086) in glacial acetic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303). clockss.org This method provides a general pathway to diazafluorenone derivatives, which can serve as precursors for more complex diazaspirobifluorene systems containing pyridazine (B1198779) fragments. clockss.org The reaction of this compound (1a) specifically yields 2-(spirobifluoren-2-yl)-3,4-diazafluorenone (2a) with a 70% yield. clockss.org X-ray crystallography of a related derivative confirms the orthogonal arrangement of the spiro-linked fluorene (B118485) units. clockss.org

Table 1: Synthesis of Diaza-Analogue from this compound

| Starting Material | Reagents | Product | Yield | Melting Point (°C) |

|---|

Data sourced from Wu et al., 2010. clockss.org

Future work in this area will likely focus on expanding the library of these diaza-analogues and exploring their potential applications, leveraging the modified electronic properties imparted by the nitrogen-containing heterocycles.

Advancements in Single-Molecule Electronics and Controlled Spatial Arrangement

The field of molecular electronics aims to use single molecules as active components in electronic circuits. nih.gov Spiro-conjugated molecules are exceptional candidates for this purpose due to their unique three-dimensional structure and electronic properties. nih.gov A key challenge is achieving controlled orientation and stable anchoring of these molecules on electrode surfaces.